molecular formula C22H23NO3S3 B5068082 (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5068082
M. Wt: 445.6 g/mol
InChI Key: KBHRXXJOCBWCDC-HKWRFOASSA-N
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Description

(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thiazolidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step often involves the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.

    Substitution Reactions:

    Final Assembly: The final step involves the condensation of the substituted thiazolidinone with the appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenylsulfanylethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include enzymes involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2,4-thiazolidinedione, share some structural similarities but differ in their substituents.

    Sulfur-containing Heterocycles: Compounds like thiadiazoles and thiazoles also contain sulfur and nitrogen in their rings, but have different chemical properties.

Uniqueness

What sets (5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5Z)-5-[[3-ethoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S3/c1-3-23-21(24)20(29-22(23)27)15-16-10-11-18(19(14-16)25-4-2)26-12-13-28-17-8-6-5-7-9-17/h5-11,14-15H,3-4,12-13H2,1-2H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHRXXJOCBWCDC-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCSC3=CC=CC=C3)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCSC3=CC=CC=C3)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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